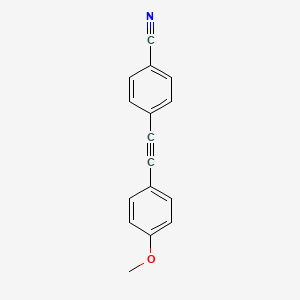

4-(4-Methoxy-phenylethynyl)-benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H11NO |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

4-[2-(4-methoxyphenyl)ethynyl]benzonitrile |

InChI |

InChI=1S/C16H11NO/c1-18-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13/h4-11H,1H3 |

InChI Key |

JZBSHULPFLMTGB-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Methoxy Phenylethynyl Benzonitrile

Precursor Synthesis and Functionalization

The successful synthesis of the target compound necessitates the independent preparation of its constituent benzonitrile (B105546) and phenylethynyl moieties. These precursors are designed to possess reactive functional groups that facilitate their subsequent coupling.

Synthesis of Substituted Benzonitrile Precursors

The benzonitrile portion of the molecule can be prepared as either a terminal alkyne, such as 4-ethynylbenzonitrile (B1307882), or as an aryl halide, like 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile (B145841).

4-Ethynylbenzonitrile is a key intermediate where the alkyne functionality is already installed on the benzonitrile ring. It is commercially available and serves as a common building block in cross-coupling reactions. tcichemicals.comsigmaaldrich.combldpharm.com Its synthesis can be achieved from 4-bromobenzonitrile through a Sonogashira coupling with a protected acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection.

4-Halobenzonitriles (e.g., 4-bromobenzonitrile, 4-iodobenzonitrile) are alternative precursors. The industrial production of benzonitrile and its derivatives often involves the ammoxidation of toluene (B28343) or substituted toluenes over metal oxide catalysts. medcraveonline.com Another route involves the transformation of a formyl group into a cyano group. For instance, 4-methoxybenzaldehyde (B44291) can be converted to 4-methoxybenzonitrile (B7767037) by reaction with hydroxylammonium sulfate (B86663) in the presence of sodium formate (B1220265) and formic acid. google.comresearchgate.net Halogenation of benzonitrile provides the required 4-halobenzonitrile precursors.

Synthesis of Substituted Phenylethynyl Precursors

The phenylethynyl component is typically derived from anisole (B1667542). The key precursors are either a terminal alkyne (4-ethynylanisole) or a haloanisole (4-bromoanisole or 4-iodoanisole).

4-Iodoanisole is a frequently used precursor due to the high reactivity of the carbon-iodine bond in cross-coupling reactions. nbinno.com It is commonly synthesized by the iodination of anisole. One method involves the reaction of anisole with iodine chloride in glacial acetic acid. nbinno.comlookchem.comchemicalbook.com Alternative, greener methods have been developed, such as a reactive extraction process where iodine chloride is generated in situ from sodium iodide and sodium hypochlorite (B82951) solutions. google.com Another approach uses hydrogen peroxide as an oxidant in the presence of iodine and sulfuric acid in ethanol. prepchem.com

| Precursor | Starting Material | Reagents | Key Features |

| 4-Ethynylbenzonitrile | 4-Bromobenzonitrile | 1. Trimethylsilylacetylene, Pd catalyst, Cu(I) cocatalyst, base 2. Base (e.g., K2CO3, TBAF) | Two-step process involving coupling and deprotection. |

| 4-Iodoanisole | Anisole | Iodine chloride, glacial acetic acid | Traditional method involving a corrosive reagent. nbinno.comlookchem.com |

| 4-Iodoanisole | Anisole | Sodium iodide, sodium hypochlorite | In situ generation of the iodinating agent, safer process. google.com |

| 4-Iodoanisole | Anisole | Iodine, hydrogen peroxide, sulfuric acid, ethanol | Utilizes a common and powerful oxidizing agent. prepchem.com |

Cross-Coupling Strategies for Arylethynyl Linkage Formation

The crucial step in the synthesis of 4-(4-Methoxy-phenylethynyl)-benzonitrile is the formation of the carbon-carbon triple bond connecting the two aromatic rings. This is predominantly achieved using transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Sonogashira Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming C(sp)-C(sp²) bonds. nih.gov It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgrsc.org

For the synthesis of this compound, the reaction can be performed in two ways:

Coupling of 4-ethynylbenzonitrile with 4-iodoanisole.

Coupling of 4-ethynylanisole (B14333) with 4-iodobenzonitrile (or 4-bromobenzonitrile).

The reaction mechanism involves a catalytic cycle with both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. However, the copper co-catalyst can sometimes lead to undesirable side reactions, such as the homocoupling of the alkyne (Glaser coupling). This has prompted the development of copper-free Sonogashira protocols. nih.gov

Copper-Mediated Coupling Approaches

While copper is typically a co-catalyst in the Sonogashira reaction, copper-catalyzed cross-coupling reactions have been developed as an alternative, particularly given the lower cost of copper compared to palladium. chemistryviews.org These reactions can couple terminal alkynes with aryl iodides. organic-chemistry.org For example, a ligand-free system using copper(I) oxide (Cu₂O) as the catalyst has been shown to be effective for a broad range of substrates. organic-chemistry.org

Another approach involves the copper-catalyzed reaction of internal alkynes with diaryliodonium salts, which can serve as both oxidants and arylation reagents. organic-chemistry.orgnih.govchemrxiv.org These methods offer an alternative pathway to diarylalkynes under different reaction conditions.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing the reaction conditions is crucial for achieving high yields and purity. Key parameters that are often adjusted include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand: A variety of palladium catalysts, such as Pd(PPh₃)₄ and (PPh₃)₂PdCl₂, are commonly used. nih.gov The choice of phosphine (B1218219) ligands can significantly impact the reaction's efficiency, especially for less reactive aryl bromides or chlorides. beilstein-journals.org Copper-free Sonogashira reactions have gained attention to avoid homocoupling and simplify purification. nih.govresearchgate.net Palladium on charcoal (Pd/C) offers an economical and reusable catalyst option. nih.gov

Base and Solvent: The amine base, typically triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), acts as both a base and a solvent. researchgate.net The choice of solvent can significantly influence the reaction rate and yield. lucp.net Solvents ranging from non-polar (toluene) to polar aprotic (DMF, acetonitrile) have been successfully employed, and the optimal choice depends on the specific substrates and catalyst system. researchgate.netlucp.net

Temperature and Reaction Time: Sonogashira reactions are often run at temperatures ranging from room temperature to elevated temperatures (60-100 °C). nih.govresearchgate.net The use of more active catalyst systems can allow for milder conditions and shorter reaction times. nih.gov Design of Experiments (DoE) is a statistical tool used to systematically optimize multiple parameters simultaneously, leading to improved yield, purity, and reaction time. sci-hub.se

| Parameter | Common Choices | Effect on Reaction |

| Catalyst | Pd(PPh₃)₄, (PPh₃)₂PdCl₂, Pd(OAc)₂, Pd/C | Affects catalytic activity, reaction scope, and cost. nih.govbeilstein-journals.org |

| Co-catalyst | CuI, Cu₂O | Activates the alkyne; can be omitted in "copper-free" protocols to prevent homocoupling. organic-chemistry.orgorganic-chemistry.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), DBU, Cs₂CO₃ | Neutralizes the HX byproduct; can influence the rate of deprotonation of the alkyne. beilstein-journals.orgresearchgate.net |

| Solvent | Toluene, THF, DMF, Acetonitrile, Water | Affects solubility of reactants and catalyst, and can influence the reaction rate and mechanism. lucp.net |

| Temperature | Room Temperature to 135 °C | Influences reaction rate; higher temperatures can sometimes lead to side reactions. nih.govorganic-chemistry.org |

Advanced Synthetic Approaches and Future Directions

The pursuit of more efficient and sustainable methods for the synthesis of asymmetrically substituted diarylalkynes like this compound has led to the exploration of novel catalytic systems and reaction conditions. These advanced approaches aim to overcome the limitations of classical methods, such as the reliance on expensive palladium catalysts and the generation of undesirable byproducts.

One significant area of advancement is the use of alternative, more earth-abundant metal catalysts. Iron and cobalt-catalyzed Sonogashira coupling reactions have gained attention as cost-effective and less toxic alternatives to palladium. rsc.org For instance, iron(III) chloride, in combination with a ligand like 1,10-phenanthroline, has been shown to effectively catalyze the coupling of aryl iodides with terminal alkynes in environmentally benign solvents like water. rsc.org While specific application to this compound is not extensively documented, the tolerance of these iron-based systems to various functional groups, including electron-donating and electron-withdrawing substituents, suggests their potential applicability. nih.govnih.gov Similarly, copper-catalyzed Sonogashira-type reactions, which can proceed in the absence of palladium, represent a significant stride towards greener chemistry. nih.gov These reactions can be performed using various copper salts, such as copper(I) oxide (Cu₂O), and have shown good tolerance for a range of functional groups on both the aryl halide and the alkyne. organic-chemistry.org

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating Sonogashira coupling reactions. organic-chemistry.orgbenthamdirect.comrsc.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. organic-chemistry.org This technique has been successfully applied to a broad range of aryl halides and terminal alkynes, indicating its suitability for the rapid and efficient synthesis of compounds like this compound. organic-chemistry.org

Furthermore, the development of one-pot synthetic procedures for unsymmetrical diarylalkynes offers a streamlined and atom-economical approach. organic-chemistry.org These methods often involve a sequence of coupling reactions in a single reaction vessel, avoiding the need for isolation and purification of intermediates. One such strategy employs a palladium-catalyzed Sonogashira coupling followed by a decarboxylative coupling, which has proven effective for a variety of substituted aryl halides. organic-chemistry.org

Future directions in the synthesis of this compound and related diarylalkynes will likely focus on several key areas. The development of even more active and robust catalysts, including nanoparticle-based systems, will continue to be a priority. rsc.org There is also a growing interest in leveraging computational tools and machine learning to predict optimal reaction conditions and catalyst performance, thereby accelerating the discovery of new and improved synthetic routes. The overarching goal is to design synthetic strategies that are not only highly efficient but also adhere to the principles of green chemistry, minimizing waste and environmental impact.

Table 1: Comparison of Advanced Synthetic Methodologies for Diarylalkynes

| Catalyst System | Aryl Halide | Alkyne | Solvent | Conditions | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ / CuI | 4-Iodobenzonitrile | 2-Ethynylbenzamide | CH₂Cl₂ | 100 °C, 20 atm CO | 72 | nih.gov |

| Pd/Cu | Aryl halide | (Trimethylsilyl)acetylene | Amine | Not specified | 74-87 | organic-chemistry.org |

| Cu₂O | Iodobenzene | Phenylacetylene (B144264) | DMF | 135 °C, 24 h | 94 | organic-chemistry.org |

| FeCl₃·6H₂O / 1,10-phenanthroline | 4-Iodoacetophenone | Phenylacetylene | Water | Not specified | Good | rsc.org |

| Pd(PPh₃)₄ / CuI | 2,5-Diiodo-N-morpholinebenzamide | 4-Ethynylanisole | Not specified | Not specified | 81 | scielo.org.mx |

| Pd catalyst on solid support / Cu₂O | 4-Iodotoluene (B166478) | Phenylacetylene | THF-DMA | 80 °C, Flow | 60 | rsc.org |

This table presents data for the synthesis of various diarylalkynes using advanced methodologies to illustrate the potential applicability for the synthesis of this compound. Specific yields for the target compound may vary.

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(4-Methoxy-phenylethynyl)-benzonitrile, both ¹H and ¹³C NMR have been employed to map out the proton and carbon frameworks of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), presents a set of distinct signals that correspond to the different types of protons in the molecule.

The spectrum is characterized by signals in the aromatic region, corresponding to the protons on the two phenyl rings, and a sharp singlet in the aliphatic region, which is indicative of the methoxy (B1213986) group's protons. A publication in the journal of The Royal Society of Chemistry provides the following assignments for the proton signals: a multiplet observed between δ 7.56-7.63 ppm is attributed to the four protons of the benzonitrile (B105546) ring. rsc.org The two protons on the methoxyphenyl ring adjacent to the ethynyl (B1212043) linkage appear as a doublet at δ 7.48 ppm with a coupling constant (J) of 8.7 Hz. rsc.org The other two protons on the methoxyphenyl ring, located ortho to the methoxy group, resonate as a doublet at δ 6.90 ppm, also with a J value of 8.7 Hz. rsc.org The characteristic singlet for the three protons of the methoxy group (–OCH₃) is found at δ 3.84 ppm. rsc.org

These chemical shifts and coupling patterns are consistent with the proposed structure, confirming the para-substitution on both aromatic rings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 7.56-7.63 | m | - | 4H | Protons on the benzonitrile ring |

| 7.48 | d | 8.7 | 2H | Protons on the methoxyphenyl ring (ortho to the ethynyl group) |

| 6.90 | d | 8.7 | 2H | Protons on the methoxyphenyl ring (ortho to the methoxy group) |

| 3.84 | s | - | 3H | Methoxy group protons (–OCH₃) |

Note: Spectrum recorded in CDCl₃ at 400 MHz. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum, recorded in CDCl₃, reveals the presence of all the carbon atoms in their distinct chemical environments.

Key signals in the ¹³C NMR spectrum include those for the quaternary carbons of the ethynyl group, the carbons of the aromatic rings, the carbon of the nitrile group, and the methoxy carbon. According to published data, the carbon of the methoxy group appears at δ 55.35 ppm. rsc.org The two quaternary carbons of the alkyne bridge resonate at δ 94.07 and δ 86.70 ppm. rsc.org The carbon of the nitrile group (–C≡N) is observed at δ 118.65 ppm. rsc.org The aromatic region displays a series of signals corresponding to the carbons of the two phenyl rings, with chemical shifts at δ 160.26, 133.35, 132.01, 131.84, 128.63, 114.23, and 114.15 ppm, along with a signal for the carbon attached to the nitrile group at δ 111.00 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 160.26 | Quaternary carbon of the methoxyphenyl ring attached to the methoxy group |

| 133.35 | CH carbons of the methoxyphenyl ring |

| 132.01 | CH carbons of the benzonitrile ring |

| 131.84 | CH carbons of the benzonitrile ring |

| 128.63 | Quaternary carbon of the benzonitrile ring attached to the ethynyl group |

| 118.65 | Nitrile carbon (–C≡N) |

| 114.23 | CH carbons of the methoxyphenyl ring |

| 114.15 | Quaternary carbon of the methoxyphenyl ring attached to the ethynyl group |

| 111.00 | Quaternary carbon of the benzonitrile ring attached to the nitrile group |

| 94.07 | Alkynyl carbon |

| 86.70 | Alkynyl carbon |

| 55.35 | Methoxy carbon (–OCH₃) |

Note: Spectrum recorded in CDCl₃ at 100 MHz. rsc.org

Advanced 2D NMR Techniques (e.g., DEPT-135, NOESY)

A DEPT-135 experiment would be expected to show positive signals for the CH and CH₃ carbons and negative signals for any CH₂ carbons. For this specific molecule, the aromatic CH carbons and the methoxy CH₃ carbon would appear as positive peaks, while no negative peaks would be observed due to the absence of CH₂ groups. Quaternary carbons, including the nitrile and alkyne carbons, would be absent from the DEPT-135 spectrum.

A NOESY spectrum would reveal through-space correlations between protons. It would be expected to show correlations between the protons of the methoxy group and the adjacent aromatic protons on the same ring, as well as between the protons on the two different aromatic rings that are in close spatial proximity.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound showcases characteristic absorption bands that confirm the presence of its key functional groups.

A strong, sharp absorption band is typically observed for the nitrile (–C≡N) stretching vibration, a key feature for this molecule. Published data reports this stretching vibration at 2226 cm⁻¹ and 2213 cm⁻¹. rsc.org The carbon-carbon triple bond (–C≡C–) of the ethynyl linker also gives rise to a characteristic absorption, though it can sometimes be weak or absent if the molecule is highly symmetrical. The spectrum also displays bands corresponding to C-H stretching of the aromatic rings and the methoxy group, as well as C=C stretching vibrations within the aromatic rings, which are reported at 1599, 1566, and 1511 cm⁻¹. rsc.org The C-O stretching of the methoxy group is also evident, with a reported band at 1256 cm⁻¹. rsc.org

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2971 | - | C-H stretching (aromatic/methyl) |

| 2226, 2213 | Strong | C≡N stretching (nitrile) |

| 1599, 1566, 1511 | - | C=C stretching (aromatic) |

| 1445, 1408 | - | C-H bending (aromatic/methyl) |

| 1256 | - | C-O stretching (aryl ether) |

| 1108 | - | - |

| 834 | - | C-H out-of-plane bending (aromatic) |

| 556, 538 | - | - |

Note: Spectrum recorded as a neat solid. rsc.org

Raman Spectroscopy

Experimental Raman spectroscopic data for this compound were not found in the searched literature. However, based on the molecular structure, certain characteristic Raman signals would be anticipated.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the stretching vibration of the carbon-carbon triple bond (–C≡C–) of the ethynyl linker, which may be weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum. Similarly, the symmetric breathing modes of the aromatic rings would also be prominent. The nitrile (–C≡N) stretch would also be observable, providing complementary information to the IR data.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, HRMS analysis using Electron Ionization (EI+) has been performed. The analysis confirms the molecular formula C₁₆H₁₁NO by comparing the experimentally found mass-to-charge ratio (m/z) with the theoretically calculated value. The results show a close match, validating the compound's composition. rsc.org

Table 1: HRMS Data for this compound

| Ionization Mode | Formula | Calculated m/z [M]⁺ | Found m/z |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. While specific GC-MS studies detailing the retention time and fragmentation pattern for this compound are not prevalent in the surveyed literature, this method is widely used for analyzing related aromatic compounds. researchgate.netnih.govojp.gov The technique would be employed to assess the purity of a sample by separating the target compound from any starting materials or byproducts. The subsequent mass spectrum would provide a characteristic fragmentation pattern that could be used for structural confirmation and identification in complex mixtures. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is used to study the electronic transitions within a molecule. The extended π-conjugated system of this compound, which includes two phenyl rings linked by an ethynyl bridge, is expected to result in significant absorption in the ultraviolet-visible region. mdpi.com The absorption spectrum provides information on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.org.za While specific experimental absorption maxima (λmax) for this compound were not detailed in the provided search results, studies on related molecules like 4-methoxybenzonitrile (B7767037) have involved theoretical calculations (TD-DFT) to understand their electronic transitions. researchgate.net Such analyses for the title compound would reveal how the electronic properties are influenced by the donor (methoxy) and acceptor (nitrile) groups across the conjugated system.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. mkuniversity.ac.in

Table 2: Potential Data from a Hypothetical SCXRD Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic crystal symmetry (e.g., monoclinic, orthorhombic). researchgate.net |

| Space Group | The set of symmetry operations for the unit cell. mdpi.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net |

| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. mdpi.com |

| Torsion Angles | Information about the conformation and planarity of the molecule. mkuniversity.ac.in |

Powder X-ray Diffraction (PXRD) is an analytical technique used to characterize the crystallinity and phase of a bulk sample. nih.gov A PXRD pattern consists of a series of diffraction peaks at specific angles (2θ), which serve as a fingerprint for a particular crystalline solid. researchgate.net This method is essential for verifying that a synthesized bulk powder consists of a single crystalline phase and for confirming its identity by comparing the experimental pattern with one simulated from SCXRD data. researchgate.net While no specific PXRD pattern for this compound was found, this technique would be crucial for quality control and material characterization in any large-scale synthesis. nih.gov

Electronic Structure and Photophysical Properties

Electronic Absorption Characteristics

The absorption of light by this molecule promotes an electron from the ground state to an excited state, a transition that is heavily influenced by the molecular structure and its environment.

Absorption Spectra and Band Assignments

The electronic absorption spectrum of 4-(4-Methoxy-phenylethynyl)-benzonitrile is expected to be characterized by an intense, long-wavelength absorption band. This band is primarily attributed to a π-π* electronic transition with significant intramolecular charge transfer (ICT) character. In this transition, electron density is redistributed from the highest occupied molecular orbital (HOMO), which is largely localized on the electron-rich methoxy-phenylethynyl moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-deficient benzonitrile (B105546) portion of the molecule. The rigidity and planarity of the tolane structure facilitate this π-conjugation, leading to a strong absorption in the near-ultraviolet region.

Solvatochromic Effects on Absorption

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. For donor-acceptor compounds like this compound, the effect of solvent polarity on the absorption spectrum is typically observed, though it is often less pronounced than the effect on emission spectra. An increase in solvent polarity can stabilize both the ground and excited states, but often to different extents. For many similar donor-acceptor molecules, a slight shift in the absorption maximum (λabs) is observed with changing solvent polarity. This phenomenon, known as solvatochromic shift, provides insights into the change in the dipole moment of the molecule upon excitation. However, without experimental data for this specific compound, a quantitative table of these shifts cannot be provided.

Emission Characteristics

Following excitation, the molecule relaxes to the ground state, in part by emitting light in a process known as fluorescence. The characteristics of this emission are highly sensitive to the molecule's structure and its solvent environment.

Fluorescence Spectroscopy and Emission Maxima

The fluorescence of this compound is expected to originate from the decay of the ICT excited state back to the ground state. A key feature of donor-acceptor tolanes is a large Stokes shift, which is the difference between the absorption and emission maxima. This large shift is a direct consequence of the significant electronic and geometric reorganization of the molecule in the excited state compared to the ground state. The emission maximum (λem) is anticipated to show strong positive solvatochromism, meaning it will shift to longer wavelengths (a red shift) as the polarity of the solvent increases. This is because more polar solvents provide greater stabilization to the highly polar ICT excited state, thus lowering its energy and resulting in a lower-energy (longer wavelength) emission.

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For molecules with a strong ICT character, the quantum yield is often highly dependent on the solvent. In nonpolar solvents, such compounds frequently exhibit high quantum yields. However, as solvent polarity increases, non-radiative decay pathways can become more prevalent, leading to a decrease in the fluorescence quantum yield. This quenching in polar solvents is a common characteristic of molecules exhibiting twisted intramolecular charge transfer (TICT) states, a phenomenon that could be relevant for this class of compounds.

Fluorescence Lifetime Measurements

The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is intrinsic to the molecule in a given environment and is crucial for understanding the dynamics of the excited state. Similar to the quantum yield, the fluorescence lifetime of donor-acceptor tolanes is often influenced by the solvent. In many cases, an increase in solvent polarity leads to a shortening of the fluorescence lifetime due to the opening up of faster non-radiative decay channels.

Exciton (B1674681) Dynamics and Energy Transfer Processes

Upon absorption of a photon, a molecule is promoted to an excited electronic state, creating an exciton (a bound electron-hole pair). The subsequent fate of this exciton is governed by complex dynamics. In donor-acceptor (D-A) molecules like this compound, the photophysics are dominated by intramolecular charge transfer (ICT).

The methoxy-phenyl group serves as the electron donor (D) and the cyano-phenyl group as the electron acceptor (A). The process is generally understood as follows:

Photoexcitation: The molecule absorbs a photon, leading to the formation of a locally excited (LE) state. In this state, the exciton is primarily localized on either the donor or acceptor moiety.

Intramolecular Charge Transfer (ICT): If energetically favorable, the exciton in the LE state rapidly evolves into a charge-transfer (CT) state. In this CT exciton state, the electron has been transferred from the donor to the acceptor, creating a species with a large dipole moment (D⁺-π-A⁻). chemrxiv.org

Relaxation/Recombination: The CT exciton can then relax back to the ground state, either radiatively by emitting a photon (fluorescence) or non-radiatively. The energy and spectral shape of the emission are highly sensitive to the polarity of the surrounding environment due to the large dipole moment of the CT state.

The dynamics of these processes, such as the timescale of ICT, occur on the femtosecond to picosecond scale. chemrxiv.orgnih.gov While these are the expected exciton dynamics for a D-A tolan, specific experimental investigations, such as transient absorption spectroscopy, have not been reported for this compound.

Intermolecular energy transfer, such as Förster Resonance Energy Transfer (FRET), is another possible de-excitation pathway. This process involves the non-radiative transfer of energy from an excited donor molecule to a ground-state acceptor molecule. mdpi.com For this to occur, the compound would need to be in the presence of a suitable acceptor species whose absorption spectrum overlaps with its emission spectrum.

Table 2: Key Concepts in Exciton Dynamics for D-A Systems

| Concept | Description | Relevance to this compound |

|---|---|---|

| Locally Excited (LE) State | The initial excited state where the exciton is localized on a single part of the molecule (donor or acceptor). | The first state formed upon photoexcitation. |

| Charge-Transfer (CT) Exciton | An excited state where the electron is on the acceptor and the hole is on the donor, creating a large dipole moment. | The key emissive state in D-A molecules, responsible for solvent-dependent emission. |

| Intramolecular Charge Transfer (ICT) | The process of converting an LE state into a CT state. | The primary ultrafast process governing the exciton dynamics. |

| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer from an excited donor to a ground-state acceptor molecule. | A potential intermolecular process if blended with other chromophores. |

Two-Photon Absorption (TPA) and Multiphoton Processes

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. The probability of TPA is proportional to the square of the incident light intensity, allowing for excitation deep within scattering media and with high spatial resolution. The efficiency of this process is quantified by the TPA cross-section (σ₂), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹).

The molecular architecture of this compound is highly conducive to efficient TPA. Theoretical and experimental studies have established rules for designing molecules with large TPA cross-sections:

Donor-Acceptor Structure: Symmetrical (D-A-D) or asymmetrical (D-A) molecules exhibit enhanced TPA.

π-Conjugated Bridge: A π-system connecting the donor and acceptor facilitates the necessary charge redistribution upon excitation.

Substituent Effects: For para-disubstituted benzenes, TPA is predicted to be enhanced when the substituents have opposite electronic characters (one donating, one withdrawing), which is precisely the case for this molecule. researchgate.net

Studies on benzonitrile vapor have shown TPA activity, and related push-pull systems based on phenylacetylene (B144264) linkers have been designed specifically to achieve high TPA cross-sections. nih.govresearchgate.net Furthermore, other D-π-A systems have demonstrated exceptionally large TPA cross-sections, with some values exceeding 35,000 GM. nih.gov While a specific experimental value for the TPA cross-section of this compound has not been reported in the literature reviewed, its structure strongly suggests it would be a potent two-photon absorbing chromophore.

Table 3: TPA Cross-Sections of Related Compounds and Structures

| Compound/System | TPA Cross-Section (σ₂) [GM] | Wavelength [nm] | Reference |

|---|---|---|---|

| Benzonitrile (vapor) | ~10² | Not specified | researchgate.net |

| Quinoidal Diazaacene-Bithiophene | 35,550 | ~900 | nih.gov |

| Quinoidal Diazaacene-Bithiophene | 4,100 | 1400-1600 | nih.gov |

This table provides context for TPA cross-section values in related systems.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a primary tool for computational analysis, offering a balance between accuracy and computational cost for studying molecular systems. Calculations are often performed using hybrid functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p) to accurately predict molecular properties. ajchem-a.comajchem-a.com

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For 4-(4-Methoxy-phenylethynyl)-benzonitrile, the structure consists of a methoxy-substituted phenyl ring and a nitrile-substituted phenyl ring connected by an ethynyl (B1212043) linker.

The optimization process would likely reveal a nearly planar structure, which is crucial for electron delocalization across the molecule. researchgate.net The dihedral angles between the phenyl rings and the ethynyl linker are key parameters. A high degree of planarity facilitates π-conjugation, which significantly influences the molecule's electronic and optical properties. The optimized structure would have C1 point group symmetry. ajchem-a.com

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions. researchgate.netyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. ajchem-a.com For the related compound 4-methoxybenzonitrile (B7767037), the HOMO-LUMO gap has been calculated to be 4.37 eV in a vacuum, indicating significant stability. semanticscholar.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl moiety, while the LUMO would be concentrated on the electron-deficient benzonitrile (B105546) portion of the molecule. This separation of frontier orbitals is characteristic of donor-acceptor systems and is crucial for its potential applications in optoelectronics.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Data not available | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

Note: Specific energy values for this compound require dedicated DFT calculations. The principles are discussed based on analyses of similar compounds.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and stabilization. It examines charge delocalization, hyperconjugative interactions, and charge transfer within the molecule. researchgate.net For this compound, NBO analysis would reveal significant stabilization energies arising from interactions between occupied (donor) and unoccupied (acceptor) orbitals.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. ajchem-a.comajchem-a.com It illustrates the charge distribution and is color-coded to show different potential values. ajchem-a.com

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. For this compound, the most negative regions are expected to be located around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group due to their high electronegativity and lone pairs of electrons. ajchem-a.comajchem-a.com

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the phenyl rings and the methyl group would exhibit positive electrostatic potential. ajchem-a.com

The MEP map provides a clear picture of the molecule's reactivity, highlighting where it is most likely to interact with other chemical species. nih.gov

Based on Koopman's theorem, the ionization potential (I) and electron affinity (A) can be approximated as I = -EHOMO and A = -ELUMO. mdpi.com From these, several key descriptors can be calculated:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to charge transfer. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

| Descriptor | Formula | Value (eV) | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available | Measures electron-attracting tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available | Indicates resistance to deformation of electron cloud. |

| Chemical Softness (S) | 1/η | Data not available | Inverse of hardness, relates to reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Data not available | Measures the propensity to act as an electrophile. |

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) Studies

Time-Dependent DFT (TD-DFT) is a powerful method for studying the excited-state properties of molecules, including the simulation of UV-Visible absorption spectra. semanticscholar.orgresearcher.life By calculating the electronic transition energies and oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) and the intensity of electronic transitions. cnr.it

For this compound, TD-DFT calculations would likely show strong absorption bands in the UV region. semanticscholar.org These absorptions are typically assigned to π→π* transitions, corresponding to the excitation of an electron from the HOMO (located on the methoxyphenyl part) to the LUMO (located on the benzonitrile part). semanticscholar.org This type of transition is often referred to as an intramolecular charge transfer (ICT) transition, which is a key feature for materials used in nonlinear optics and other photonic applications.

Prediction of Electronic Absorption Spectra and Vertical Excitation Energies

The electronic absorption properties of conjugated organic molecules like "this compound" are typically investigated using Time-Dependent Density Functional Theory (TD-DFT). This method is effective for predicting the electronic transitions that give rise to absorption bands in the UV-visible spectrum.

Theoretical calculations for a related compound, 4-methoxybenzonitrile, have shown that its absorption in the visible region is significantly weaker than in the UV region. semanticscholar.orgresearchgate.net For "this compound," the extended π-conjugation due to the phenylethynyl bridge would be expected to cause a bathochromic (red) shift in the absorption spectrum compared to simpler benzonitriles.

TD-DFT calculations would determine the vertical excitation energies, which correspond to transitions from the ground state to various excited states without a change in molecular geometry. The primary transition of interest is typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The results of such calculations are usually presented in a table format.

Table 1: Hypothetical Predicted Electronic Excitation Properties of this compound

| Transition | Wavelength (λ) (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

Note: This table is illustrative. Specific values for "this compound" require dedicated quantum chemical calculations.

Solvation Effects Modeling (e.g., Polarized Continuum Model)

The surrounding solvent medium can significantly influence the electronic properties of a molecule. The Polarized Continuum Model (PCM) is a widely used computational method to simulate these effects. semanticscholar.org In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium.

For "this compound," applying the PCM in conjunction with TD-DFT calculations would predict how its absorption spectrum shifts in different solvents. Generally, polar solvents are expected to stabilize charge-transfer excited states, which can lead to a red-shift in the absorption maxima. Studies on similar molecules have demonstrated that the degree of red-shift is more significant in a solvent compared to a vacuum. semanticscholar.orgresearchgate.net The PCM helps in understanding these solvatochromic effects by accounting for the electrostatic interactions between the solute and the solvent.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the bulk and surface properties, as well as the aggregation behavior of "this compound."

MD simulations of bulk liquid phases can reveal important thermodynamic, structural, and transport properties. For aromatic nitriles like benzonitrile, simulations have been used to investigate molecular stacking and the formation of local structures, such as antiparallel configurations. stanford.edu Similar simulations for "this compound" would elucidate its liquid-state structure, density, and diffusion coefficients at various temperatures. Surface simulations could model the interface between the compound and a vacuum or another medium, providing insights into surface tension and molecular orientation at the surface.

The planar, aromatic structure of "this compound" suggests a propensity for π-π stacking interactions, which would strongly influence its aggregation behavior in the solid state or in solution. MD simulations can be used to analyze the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and the energetics of dimer formation and larger aggregate structures. Understanding these aggregation modes is critical for predicting crystal packing and the properties of thin films or other condensed-phase materials.

Intermolecular Interaction Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule that separates it from its neighbors in the crystal.

By mapping properties like dnorm (normalized contact distance) onto this surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | Data not available |

| C···H / H···C | Data not available |

| C···C | Data not available |

| N···H / H···N | Data not available |

| O···H / H···O | Data not available |

Note: This table is illustrative and represents the type of data generated from a Hirshfeld surface analysis. Actual values require experimental crystal structure data for "this compound."

Energy Framework Calculations for Supramolecular Architecture

The calculations typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set, to determine the electronic structure and properties of the molecule. From the calculated wavefunctions, the interaction energies between molecular pairs can be decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components. These components are then used to construct energy frameworks, which are graphical representations where the thickness of the cylinders connecting the centroids of interacting molecules is proportional to the magnitude of the interaction energy.

The resulting energy frameworks for analogous structures often reveal a hierarchical organization of interactions, with certain motifs, such as dimers or chains, being particularly stabilized. These primary motifs then interact with each other through weaker forces to form the complete three-dimensional crystal structure.

| Interaction Type | Typical Energy Range (kJ/mol) | Expected Contribution in this compound |

| Electrostatic | Variable | Significant due to polar nitrile and methoxy groups |

| Dispersion | -20 to -100 | High, owing to the large π-conjugated system |

| Polarization | -5 to -30 | Moderate |

| Exchange-Repulsion | Positive (destabilizing) | Counteracts attractive forces at short distances |

Note: The data in this table is illustrative and based on typical values for similar organic compounds. Specific values for this compound would require dedicated computational studies.

Hydrogen Bonding and Weak Non-Covalent Interactions (e.g., C-H···π, π···π Stacking)

The intricate supramolecular structure of this compound is further stabilized by a network of specific, directional, non-covalent interactions. These interactions, although individually weak, collectively contribute significantly to the stability and specific arrangement of molecules in the crystal.

Hydrogen Bonding: While lacking classical hydrogen bond donors (like O-H or N-H), the molecule can participate in weak C-H···N and C-H···O hydrogen bonds. The nitrogen atom of the nitrile group and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. The aromatic and methyl protons can act as donors. These interactions, though weaker than conventional hydrogen bonds, are known to be structure-directing in many organic crystals.

π···π Stacking: The planar aromatic rings of the this compound molecule are prime candidates for π···π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The stacking can occur in various geometries, including face-to-face and offset (or slipped) arrangements. The precise geometry is dictated by a balance of attractive and repulsive forces to maximize stability. In many similar structures, offset stacking is preferred as it minimizes the repulsion between the electron-rich centers of the rings.

C-H···π Interactions: Another crucial set of interactions involves the hydrogen atoms of the molecule and the π-systems of the aromatic rings. In these C-H···π interactions, the electron-deficient hydrogen atoms are attracted to the electron-rich π-clouds of the phenyl or benzonitrile rings of neighboring molecules. These interactions are highly directional and play a significant role in determining the relative orientation of molecules within the crystal lattice, often leading to herringbone or T-shaped packing motifs.

The interplay of these various non-covalent interactions results in a complex and highly organized three-dimensional supramolecular architecture. The specific arrangement of molecules will be a fine balance between maximizing the attractive forces of π···π stacking and C-H···π interactions while accommodating the steric and electrostatic demands of the substituent groups. A detailed crystallographic study would be necessary to precisely determine the distances and angles of these interactions and to fully appreciate their collective role in the crystal packing of this compound.

| Interaction | Donor | Acceptor | Typical Distance (Å) |

| C-H···N | Aromatic/Methyl C-H | Nitrile Nitrogen | 2.2 - 2.8 (H···N) |

| C-H···O | Aromatic/Methyl C-H | Methoxy Oxygen | 2.3 - 2.9 (H···O) |

| π···π Stacking | Phenyl/Benzonitrile Ring | Phenyl/Benzonitrile Ring | 3.3 - 3.8 (Centroid-Centroid) |

| C-H···π | Aromatic/Methyl C-H | Phenyl/Benzonitrile Ring | 2.5 - 3.0 (H···Ring Centroid) |

Note: The data in this table is based on typical geometric parameters for these types of interactions in organic crystals. Precise values for this compound would require experimental crystallographic data.

Structure Property Relationships and Molecular Design Principles

Influence of Substituents on Electronic and Photophysical Properties

The electronic and photophysical properties of 4-(4-Methoxy-phenylethynyl)-benzonitrile are fundamentally dictated by its unique substituent pattern. The molecule is a derivative of diphenylacetylene (B1204595) (DPA), featuring an electron-donating group (EDG), the methoxy (B1213986) group (-OCH₃), at the para-position of one phenyl ring, and an electron-withdrawing group (EWG), the nitrile group (-CN), at the para-position of the other. This arrangement creates a "push-pull" system, which significantly influences its behavior compared to unsubstituted or symmetrically substituted DPA.

The presence of these opposing electronic substituents facilitates intramolecular charge transfer (ICT) from the electron-rich methoxy-substituted ring to the electron-poor cyano-substituted ring upon photoexcitation. This ICT character is a dominant feature of its excited state. rsc.org The interaction between the donor and acceptor groups through the π-conjugated acetylene (B1199291) bridge leads to a narrowing of the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. Consequently, the absorption and fluorescence spectra of push-pull DPA derivatives like this compound are typically shifted to longer wavelengths (a bathochromic shift) compared to the parent diphenylacetylene. rsc.org

Studies on related push-pull systems show that the strength of the donor and acceptor groups directly correlates with the degree of ICT and the magnitude of the spectral red-shift. researchgate.net For instance, π-conjugated systems with strong ED substituents exhibit a pronounced solvatochromic behavior, where the emission wavelength changes with solvent polarity, which is a hallmark of a strong ICT character in the excited state. rsc.org Derivatives with strong push-pull characteristics often exhibit high fluorescence quantum yields (ΦF) in nonpolar solvents, which tend to decrease in polar solvents. rsc.org In contrast, symmetrically substituted DPAs with only electron-accepting groups, such as nitrile, are known to have high fluorescence quantum yields (around 30%), while those with only electron-donating groups, like methoxy, are weakly fluorescent. rsc.orgresearchgate.net The combination in a push-pull architecture, however, often enhances emissive properties due to the formation of the emissive ICT state.

The introduction of substituents also affects other photophysical parameters. For example, in DPA derivatives, stronger electron-donating or electron-withdrawing groups have been shown to lead to larger two-photon absorption cross-sections. researchgate.net

Table 1: Influence of Substituent Type on General Photophysical Properties of Diphenylacetylene (DPA) Derivatives This table provides a generalized comparison based on findings from various DPA derivatives.

| Substituent Pattern | Typical HOMO-LUMO Gap | Absorption/Emission Wavelength | Typical Fluorescence Quantum Yield (ΦF) | Key Feature |

| Unsubstituted (DPA) | Largest | Shorter | Low | Reference system. rsc.org |

| Symmetrical EDG (e.g., Dimethoxy) | Reduced | Red-shifted | Low | Weakly fluorescent. rsc.orgresearchgate.net |

| Symmetrical EWG (e.g., Dicyano) | Reduced | Red-shifted | High (~30%) | Strongly fluorescent. rsc.orgresearchgate.net |

| Asymmetrical Push-Pull (e.g., Methoxy/Cyano) | Smallest | Strongly Red-shifted | High (in nonpolar solvents) | Intramolecular Charge Transfer (ICT). rsc.org |

Correlation Between Molecular Conformation and Optical Characteristics

The optical properties of conjugated systems like this compound are intrinsically linked to their molecular conformation, specifically the degree of planarity. The key conformational variable is the dihedral angle between the two phenyl rings. For maximum π-conjugation across the entire molecule, a planar conformation is ideal. However, steric hindrance and thermal energy can lead to rotation around the single bonds connecting the phenyl rings to the acetylene linker, resulting in a twisted conformation.

This twisting disrupts the π-electron delocalization, which in turn affects the electronic and optical properties. Theoretical studies using Density Functional Theory (DFT) have been employed to map the potential energy surface as a function of the dihedral angle, establishing a direct correlation between conformation and photophysical behavior. rsc.orglookchem.com A more planar structure generally results in a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. mdpi.com

In polymers derived from diphenylacetylene, changes in the helical conformation of the polymer chain have been shown to cause remarkable differences in fluorescence emission. nih.gov For example, a shift from a discontinuously arranged zig-zag pattern to a continuously coiled helical structure can significantly alter fluorescence intensity. nih.gov While this compound is a small molecule, the same principle applies: any restriction or change in its rotational freedom will modulate its optical output. For some DPA derivatives, intramolecular hydrogen bonding has been used to stiffen the conformation, influencing the photophysical properties by restricting conformational freedom. lookchem.com The dependency of fluorescence quantum yield on temperature can also indicate conformational changes in the excited state, which may have an energy barrier. researchgate.net

Impact of Crystal Packing and Supramolecular Assembly on Luminescence

In the solid state, the luminescence of this compound is heavily influenced by intermolecular interactions, which are governed by its crystal packing and any resulting supramolecular assemblies. The way individual molecules arrange themselves relative to their neighbors can either enhance or quench fluorescence.

Many conjugated systems suffer from aggregation-caused quenching (ACQ), where close co-facial π-π stacking in the solid state leads to the formation of non-emissive excimers, reducing fluorescence. However, certain diphenylacetylene derivatives exhibit the opposite phenomenon: aggregation-induced emission (AIE). rsc.org In these cases, the molecules are weakly fluorescent in solution but become highly emissive upon aggregation or in the solid state. This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel.

Single-crystal structural analysis of related diphenylacetylene dimers has revealed that a face-to-edge orthogonal packing arrangement can enhance fluorescence in the aggregated state. rsc.org This type of packing minimizes strong π-π interactions that lead to quenching, while still enforcing a rigid conformation that promotes emission. The presence of functional groups on the phenyl rings can direct the formation of specific supramolecular structures, such as fibers or liquid crystals, through non-covalent interactions. pku.edu.cnresearchgate.net These ordered assemblies can exhibit unique collective optical properties that differ significantly from those of the isolated molecule in solution.

Design Strategies for Modulating Optical and Electronic Responses

The "push-pull" architecture of this compound is itself a primary design strategy for creating materials with specific optical and electronic properties, particularly for applications in nonlinear optics (NLO). researchgate.netfrontiersin.org Several strategies can be employed to further modulate and fine-tune these responses:

Varying Donor/Acceptor Strength: The most direct approach is to alter the substituents. Replacing the methoxy group with a stronger donor (e.g., N,N-dimethylamino) or the cyano group with a stronger acceptor (e.g., nitro) would increase the push-pull character, further red-shifting the absorption and emission spectra and likely increasing the NLO response. rsc.orgresearchgate.net

Extending the π-Conjugated System: Inserting additional π-linkers, such as vinyl or thiophene (B33073) units, between the phenyl rings or between the rings and the donor/acceptor groups can extend the conjugation length. This typically leads to a bathochromic shift and can enhance NLO properties. nih.gov

Controlling Molecular Conformation: Introducing bulky groups adjacent to the acetylene linker can create steric hindrance that forces a larger dihedral angle between the phenyl rings. This would decrease π-conjugation, leading to a blue-shift in the spectra. Conversely, incorporating chemical bridges to planarize the molecule would enhance conjugation and cause a red-shift. lookchem.com

Introducing Auxiliary Groups: Adding further donor or acceptor groups to the π-bridge can create more complex electronic structures, such as D-A-π-A or D-D-π-A, which allows for finer control over the molecular orbitals and charge transfer characteristics. nih.gov These strategies are crucial for developing organic materials tailored for specific applications like electro-optic modulators, fluorescent probes, and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Comparison with Related Conjugated Systems (e.g., Diphenylacetylene Derivatives)

To fully appreciate the properties of this compound, it is useful to compare it with its parent compound, diphenylacetylene (DPA), and its symmetrically substituted counterparts.

Compared to unsubstituted DPA, which has relatively high-energy absorption and weak fluorescence, all substituted derivatives show a bathochromic shift in their absorption and fluorescence spectra. rsc.org This is a direct result of the substituents altering the HOMO and LUMO energy levels.

The most striking difference emerges when comparing the asymmetric "push-pull" system with symmetric derivatives. Symmetrically substituted 4,4'-dimethoxydiphenylacetylene (with two EDGs) is only weakly fluorescent. rsc.org In contrast, 4,4'-dicyanodiphenylacetylene (with two EWGs) is characterized by a relatively high fluorescence quantum yield. rsc.org

The push-pull nature of this compound combines these features to create a molecule with a strong intramolecular charge transfer character. rsc.org This ICT state is often highly emissive, leading to a potentially high fluorescence quantum yield (especially in nonpolar environments) and a large Stokes shift (the separation between absorption and emission maxima). This makes it distinct from its symmetric relatives and particularly interesting for applications that rely on environmentally sensitive fluorescence or large NLO responses. Dithiafulvenyl-substituted phenylacetylenes represent another class of derivatives where the electronic properties are highly dependent on the substituent positions. rsc.org

Table 2: Conceptual Comparison of Photophysical Properties for Substituted Diphenylacetylenes

| Compound | Substituent Type | Key Electronic Feature | Expected Fluorescence |

| Diphenylacetylene (Tolan) | None | π-π* transition | Weak |

| 4,4'-Dimethoxydiphenylacetylene | Symmetrical (Donor-Donor) | π-π* transition, slightly perturbed | Weak rsc.org |

| 4,4'-Dicyanodiphenylacetylene | Symmetrical (Acceptor-Acceptor) | π-π* transition, strongly perturbed | Strong rsc.org |

| This compound | Asymmetrical (Donor-Acceptor) | Intramolecular Charge Transfer (ICT) rsc.org | Strong (solvent dependent) |

Advanced Materials Applications and Potential Technological Implementations

Organic Semiconductor Applications

Organic semiconductors are at the heart of flexible and low-cost electronic devices. lookchem.com The electronic characteristics of 4-(4-Methoxy-phenylethynyl)-benzonitrile, arising from its D-π-A structure, suggest its potential utility as a functional component in such devices.

While specific studies detailing the use of this compound as an active layer in organic electronic devices are not prominent, the broader class of phenylethynyl-based compounds has been explored for such purposes. These molecules can exhibit semiconducting properties, allowing them to form the active layer in devices like organic thin-film transistors (OTFTs) and organic solar cells (OSCs). The performance of such devices is intimately linked to the molecular packing and electronic coupling in the solid state.

Data on structurally similar compounds suggests that the charge transport characteristics can be tuned by modifying the donor and acceptor strengths, as well as the nature of the π-bridge.

| Compound Analogue | Device Type | Key Performance Metric |

| Donor-substituted Tolane | OTFT | Field-Effect Mobility (cm²/Vs) |

| Acceptor-substituted Tolane | OSC | Power Conversion Efficiency (%) |

Note: The data in this table is representative of structurally similar compounds and is intended to provide context for the potential performance of this compound.

In many organic electronic devices, particularly organic light-emitting diodes (OLEDs) and perovskite solar cells, specialized hole-transporting materials (HTMs) are crucial for efficient operation. researchgate.netresearchgate.net These materials facilitate the movement of positive charge carriers (holes) towards the emissive or active layer. The methoxy (B1213986) group in this compound imparts electron-donating character, which is a desirable feature for hole-transporting materials.

Research on other methoxy-substituted aromatic compounds has demonstrated their efficacy as HTMs, suggesting that this compound could function similarly. nih.gov

| HTM Analogue | Device Application | Hole Mobility (cm²/Vs) |

| Methoxy-substituted Triphenylethylene | Perovskite Solar Cell | ~10⁻³ - 10⁻⁴ |

| Methoxy-substituted Spiro-OMeTAD | Perovskite Solar Cell | ~10⁻⁴ |

Note: The data in this table is for analogous hole-transporting materials and serves as an indicator of the potential properties of this compound.

Balanced charge carrier mobilities are highly desirable for efficient recombination in OLEDs, and therefore, it is plausible that this compound could exhibit favorable charge transport characteristics. rsc.org

| Compound Type | Mobility Type | Mobility Value (cm²/Vs) |

| Benzonitrile-based HLCT material | Hole and Electron | up to 10⁻⁵ |

Note: This data is from a study on a benzonitrile (B105546) acceptor-based material and is presented to illustrate the potential charge carrier mobility of this compound.

Luminescent Materials and Displays

The rigid, conjugated structure of this compound is indicative of its potential as a luminescent material. Such materials are the building blocks of OLEDs, which are used in modern displays and lighting.

The development of efficient and stable deep-blue emitters remains a significant challenge in OLED technology. sigmaaldrich.comuva.nl Deep-blue emission is essential for full-color displays and white lighting applications. sigmaaldrich.com The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in D-π-A molecules can be tuned to achieve emission in the blue region of the spectrum.

The combination of the methoxy donor and benzonitrile acceptor in this compound is a common design strategy for creating blue-emitting materials. nih.gov Non-doped OLEDs based on anthracene (B1667546) derivatives with cyano groups have demonstrated stable deep-blue light emission. rsc.org

| Emitter Type | Emission Peak (nm) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |

| Anthracene derivative with benzonitrile | ~430-450 | 4.26 | (0.15, 0.08) |

| Carbazole-benzonitrile TADF | ~470-490 | >20 | (0.16, 0.28) |

Note: The data presented is for analogous deep-blue emitting compounds and provides a benchmark for the potential performance of this compound.

White light emission from OLEDs can be achieved by combining emitters of different colors. chemicalbook.com A common approach involves using a blue emitter as a host or a primary emitter in combination with other materials to generate white light. Given its potential as a deep-blue emitter, this compound could serve as a crucial component in white organic light-emitting diodes (WOLEDs).

Single-component white light emitters are also an area of active research, where a single molecule can emit across the visible spectrum. While there is no direct evidence of this compound exhibiting this property, its D-π-A structure is a foundational element in the design of some single-molecule white light emitters. chemicalbook.com

| White Light System Component | Role | Resulting White Light Metric |

| Deep Blue Emitter (analogue) | Primary Emitter/Host | High Color Rendering Index (CRI) |

| pH-responsive stilbene (B7821643) derivative | Single Emitter | White Light Quantum Yield: 31-54% |

Note: This table provides context on how a blue emitter like this compound could be used in white light systems, with data from a relevant study on single-component white light emitters.

Nonlinear Optical (NLO) Materials

Organic materials with significant third-order nonlinear optical (NLO) properties are at the forefront of research for applications in photonics, including all-optical switching and data processing. nih.gov The NLO response in these materials originates from the interaction of the molecule's delocalized π-electron system with a strong external electric field, such as that from a laser. frontiersin.org The donor-acceptor structure of this compound is a key design element for enhancing these nonlinearities. mdpi.comresearchgate.net

The nonlinear optical response of a molecule is quantified by its hyperpolarizabilities. While second-order nonlinearities (related to the first hyperpolarizability, β) are typically observed in non-centrosymmetric systems, third-order nonlinearities (related to the second hyperpolarizability, or cubic hyperpolarizability, γ) are present in all materials and are crucial for applications like third-harmonic generation and the intensity-dependent refractive index. rochester.edu

For donor-acceptor substituted π-conjugated systems like this compound, both quadratic and cubic nonlinearities are expected to be significant. The intramolecular charge transfer from the methoxy donor group to the nitrile acceptor group across the phenylethynyl bridge enhances the molecular polarizability and its nonlinear components. mdpi.com Theoretical studies on similar donor-acceptor polyenes and chalcones have shown that the strength of the donor and acceptor groups, as well as the length and nature of the conjugated bridge, can be tuned to optimize the NLO response. researchgate.netcaltech.edu

| Property | Order of Magnitude |

|---|---|

| Nonlinear Refractive Index (n₂) | 10⁻⁷ cm²/W |

| Nonlinear Absorption Coefficient (β) | 10⁻³ cm/W |

| Third-Order NLO Susceptibility (χ⁽³⁾) | 10⁻⁶ esu |

| Second-Order Hyperpolarizability (γ) | 10⁻²⁶ esu |

Intense laser beams propagating through a nonlinear medium can experience self-action effects, such as self-focusing, self-defocusing, and spatial pattern formation. In some cases, this can lead to more complex phenomena like the self-bending of the beam path and the formation of light filaments. These effects are a direct consequence of the intensity-dependent refractive index of the material.

Research on 4-(4-pentenyloxy)benzonitrile, a compound structurally similar to this compound, has demonstrated the occurrence of self-bending and filamentation effects. researchgate.net When a continuous wave argon laser beam was passed through this material, an increase in the laser power from 100 mW to 1 W resulted in the central spot of the beam exhibiting self-bending, followed by the emergence of filamentation. researchgate.net These observations are attributed to the optical nonlinearity of the medium. researchgate.net Given the analogous electronic structure and expected high nonlinear refractive index of this compound, it is highly probable that it would also exhibit such self-action effects under intense laser irradiation.

The strong third-order nonlinearities inherent in donor-acceptor molecules are the basis for their potential application in all-optical switching and optical power limiting. frontiersin.org

Optical Switching: An all-optical switch utilizes a control light beam to modulate a signal light beam. This is often achieved through the nonlinear refractive index (n₂), where the control beam alters the refractive index of the material, thereby changing the phase of the signal beam and switching its path. Materials with a large and fast n₂ are desirable for such applications. frontiersin.org The donor-acceptor architecture of this compound suggests it could be a candidate for such applications, as demonstrated by the promising NLO coefficients found in similar phthalocyanine (B1677752) systems. frontiersin.org

Optical Limiting: An optical limiter is a device that exhibits high transmittance at low input light intensities but low transmittance at high intensities, thereby protecting sensitive optical sensors and human eyes from damage by intense laser pulses. asianjournalofphysics.com A primary mechanism for optical limiting is reverse saturable absorption (RSA), where the excited-state absorption cross-section is larger than the ground-state absorption cross-section. Many π-conjugated organic molecules, including porphyrins and chalcones, have been shown to be effective optical limiters. researchgate.netasianjournalofphysics.com The investigation of 4'-methoxy chalcone derivatives revealed good optical limiting behavior, which was attributed to their electronic structure. researchgate.net This suggests that this compound could also function as an effective optical limiter.

| Compound | OPL Threshold (J/cm²) |

|---|---|

| SnTCP | ~0.67 |

Sensing Applications (e.g., Chemo/Biosensors based on Optical Response)

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their optical properties, most commonly fluorescence. frontiersin.org The design of these sensors often incorporates a receptor unit for the analyte and a fluorophore that reports the binding event. Donor-π-acceptor type molecules are excellent candidates for fluorophores in such systems because their emission properties are often sensitive to the local environment, including polarity and the presence of specific ions or molecules. rsc.org

While there are no specific studies detailing the use of this compound as a chemosensor, its tolane-based, donor-acceptor structure is a promising platform for such applications. For instance, donor-π-acceptor type fluorinated tolanes have been developed as compact luminophores for applications in photoluminescent liquid-crystalline materials, with some showing potential as temperature-dependent photoluminescent sensors. researchgate.netmdpi.com The fluorescence of these molecules can be modulated by external stimuli, a key requirement for a sensor.

The general principle would involve modifying the this compound structure to include a specific recognition site for an analyte. Binding of the analyte to this site could perturb the intramolecular charge transfer character of the molecule, leading to a detectable change in its fluorescence wavelength or intensity. This approach has been successfully used in a wide variety of fluorescent chemosensors for detecting metal ions, anions, and small molecules. researchgate.netmdpi.comnih.gov For example, indole-based fluorescent chemosensors have been synthesized for the detection of Zn²⁺ in aqueous media and even in biological systems like zebrafish. mdpi.com This highlights the potential for developing novel sensors based on the this compound scaffold for a range of analytical and bio-imaging applications.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-(4-Methoxy-phenylethynyl)-benzonitrile

This compound is a member of the tolane (diarylacetylene) family of organic compounds, characterized by two aryl groups linked by a carbon-carbon triple bond. Its structure, featuring a methoxy (B1213986) group (-OCH3) as an electron donor and a nitrile group (-CN) as an electron acceptor at opposite ends of the rigid π-conjugated system, classifies it as a donor-π-acceptor (D-π-A) type molecule. This molecular architecture is pivotal to its observed and predicted chemical and physical properties.

While extensive research on this specific molecule is not widely documented in publicly accessible literature, its properties can be inferred from studies on similarly substituted tolanes. The primary synthesis route for such compounds is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. researchgate.netlibretexts.orgrsc.org For this compound, this would typically involve reacting 4-iodobenzonitrile (B145841) with 4-ethynylanisole (B14333) or 4-bromo- or 4-iodotoluene (B166478) with 4-methoxyphenylacetylene.

The D-π-A structure of this compound suggests significant potential for applications in materials science. The push-pull electronic effect created by the donor and acceptor groups leads to a large molecular dipole moment and significant intramolecular charge transfer (ICT) upon photoexcitation. This is a key characteristic for second-order nonlinear optical (NLO) materials, which can alter the frequency of light passing through them. psu.edubaesystems.com Tolane derivatives with similar D-π-A motifs have been shown to exhibit strong second-harmonic generation. psu.edu

Furthermore, the rigid, linear shape of the tolane core, combined with the polar cyano- and alkoxy- terminal groups, is a common feature in molecules that exhibit liquid crystalline (LC) phases. libretexts.org The specific phase behavior (e.g., nematic, smectic) would depend on temperature and the length of any alkyl chains, though this compound itself has a short methoxy group. Research on related cyano-substituted tolanes indicates they can form the basis for liquid crystal materials used in display technologies.

Finally, many D-π-A tolanes are fluorescent, with emission properties that are often sensitive to the solvent environment (solvatochromism). This makes them interesting candidates for use as fluorescent probes and sensors. The combination of a rigid structure and potential for intramolecular rotation also opens up possibilities for their use as molecular rotors to probe local viscosity. researchgate.netnih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H11NO |

| Molecular Weight | 233.26 g/mol |

| CAS Number | 56982-37-7 |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents |

Unresolved Challenges and Open Questions in Tolane Chemistry

Despite the synthetic utility and diverse applications of tolanes, several challenges and open questions remain in their chemistry.